Spathulatol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

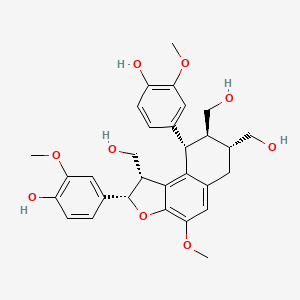

Structure

3D Structure

Properties

IUPAC Name |

4-[(1S,2S,7R,8R,9S)-2-(4-hydroxy-3-methoxyphenyl)-1,7,8-tris(hydroxymethyl)-4-methoxy-1,2,6,7,8,9-hexahydrobenzo[e][1]benzofuran-9-yl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34O9/c1-36-23-9-15(4-6-21(23)34)26-19(13-32)18(12-31)8-17-11-25(38-3)30-28(27(17)26)20(14-33)29(39-30)16-5-7-22(35)24(10-16)37-2/h4-7,9-11,18-20,26,29,31-35H,8,12-14H2,1-3H3/t18-,19-,20+,26+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEMKEMOWLZXDHN-QBBKHEGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C3C(C(C(CC3=C1)CO)CO)C4=CC(=C(C=C4)O)OC)C(C(O2)C5=CC(=C(C=C5)O)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=C3[C@@H]([C@H]([C@@H](CC3=C1)CO)CO)C4=CC(=C(C=C4)O)OC)[C@H]([C@H](O2)C5=CC(=C(C=C5)O)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spathulatol: A Comprehensive Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the natural sourcing and isolation of the compound Spathulatol. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry. A critical point of clarification is the distinction between "this compound" and a class of similarly named compounds, "spatane diterpenoids." Initial inquiries into this compound, particularly within the context of marine natural products, often lead to confusion with spatane diterpenoids isolated from brown algae. This guide will first address the true natural source and identity of this compound and then provide a detailed overview of the isolation of spatane diterpenoids from their marine source, Stoechospermum marginatum, to provide a comprehensive resource that addresses this common point of confusion.

Part 1: this compound

Natural Source and Chemical Identity

Contrary to some initial assumptions that might arise from its name, this compound is not of marine origin. It is a lignan that has been identified from a terrestrial plant source.

-

Natural Source: The primary known natural source of this compound is the peel of star anise (Illicium spathulatum).

-

Chemical Class: this compound belongs to the lignan class of phenylpropanoid dimers.

-

Molecular Formula: C₃₀H₃₄O₉

-

CAS Number: 1373888-27-7

Isolation and Purification of this compound

As of the latest available scientific literature, detailed, peer-reviewed experimental protocols for the isolation and purification of this compound from Illicium spathulatum are not extensively documented. The compound is referenced primarily in the catalogs of chemical vendors. This suggests that while isolation procedures exist, they may be proprietary or have not been published in accessible scientific journals. A general hypothetical workflow for the isolation of a lignan like this compound from a plant source would typically involve the following steps:

-

Sample Preparation: Dried and powdered peel of Illicium spathulatum would be the starting material.

-

Extraction: A solvent extraction would be performed, likely using a series of solvents with increasing polarity (e.g., hexane, ethyl acetate, and methanol) to separate compounds based on their solubility. Lignans are typically extracted in the methanolic or ethanolic fractions.

-

Fractionation: The crude extract would then be subjected to column chromatography over silica gel or other stationary phases to separate the mixture into fractions of decreasing complexity.

-

Purification: The fractions containing the target compound, as identified by techniques like Thin Layer Chromatography (TLC), would be further purified using methods such as High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Quantitative Data for this compound

Due to the limited availability of published research on the isolation of this compound, comprehensive quantitative data such as extraction yield, purity, and detailed spectroscopic data from peer-reviewed sources are not available at this time.

Part 2: Spatane Diterpenoids from Stoechospermum marginatum

The likely source of confusion with "this compound" is the class of spatane diterpenoids, which are well-documented as being isolated from the brown alga Stoechospermum marginatum. These compounds have garnered significant interest for their biological activities, including cytotoxic and anti-inflammatory effects.

Natural Source

-

Marine Alga: Stoechospermum marginatum, a species of brown seaweed.

Experimental Protocol for Isolation of Spatane Diterpenoids

The following is a generalized protocol compiled from various studies on the isolation of diterpenoids from Stoechospermum marginatum and related brown algae.

1. Collection and Preparation of Algal Material:

-

Collect fresh Stoechospermum marginatum from its marine habitat.

-

Wash the collected seaweed thoroughly with fresh water to remove salt, sand, and other marine debris.

-

Shade-dry the algal material completely to prevent degradation of thermolabile compounds.

-

Grind the dried seaweed into a coarse powder to increase the surface area for efficient extraction.

2. Solvent Extraction:

-

The powdered algal material is typically extracted sequentially with solvents of increasing polarity. A common sequence is:

-

Hexane: To remove non-polar compounds like lipids and some pigments.

-

Ethyl Acetate: This fraction is often enriched in diterpenoids.

-

Methanol: To extract more polar compounds.

-

-

The extraction is usually performed at room temperature with stirring for an extended period (e.g., 24-48 hours) for each solvent. The process is repeated multiple times for each solvent to ensure exhaustive extraction.

-

The solvent from each extract is removed under reduced pressure using a rotary evaporator to obtain the crude hexane, ethyl acetate, and methanol extracts.

3. Chromatographic Purification:

-

The ethyl acetate extract, being rich in spatane diterpenoids, is subjected to further purification.

-

Column Chromatography (CC):

-

The crude ethyl acetate extract is adsorbed onto silica gel and loaded onto a silica gel column.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate (e.g., hexane:ethyl acetate gradients from 100:0 to 0:100).

-

Fractions are collected and monitored by TLC. Fractions with similar TLC profiles are pooled.

-

-

High-Performance Liquid Chromatography (HPLC):

-

The semi-purified fractions from column chromatography are further purified by HPLC.

-

A C18 reversed-phase column is commonly used.

-

The mobile phase is typically a mixture of methanol and water or acetonitrile and water, run in either isocratic or gradient mode.

-

Detection is often performed using a UV detector.

-

Pure spatane diterpenoids are collected based on their retention times.

-

Quantitative Data for Spatane Diterpenoids

While comprehensive tables of isolation yields are not consistently reported across the literature, some studies provide data on the biological activity of isolated spatane diterpenoids. The following table summarizes representative data.

| Compound Name | Molecular Formula | Biological Activity (Example) | IC₅₀ Value | Cell Line |

| Stoechospermol | C₂₀H₃₂O₂ | Cytotoxic | Not Reported | - |

| 19-acetoxystoechospermol | C₂₂H₃₄O₄ | Cytotoxic | Not Reported | - |

| Spatane Diterpenoid Derivative | - | Cytotoxic | 3.28 µg/mL | B16F10 |

| Spatane Diterpenoid Derivative | - | Cytotoxic | 3.45 µg/mL | B16F10 |

Note: The specific names of the highly active derivatives are not always provided in the abstracts. The IC₅₀ values are indicative of potent cytotoxic activity.

Mandatory Visualizations

Caption: Experimental workflow for the isolation of spatane diterpenoids.

Caption: Apoptosis signaling pathway induced by spatane diterpenoids.

Conclusion

This guide clarifies the distinct identities and natural origins of this compound and spatane diterpenoids. This compound is a lignan derived from the terrestrial plant Illicium spathulatum, for which detailed public isolation data is scarce. In contrast, spatane diterpenoids are a well-studied class of compounds isolated from the marine brown alga Stoechospermum marginatum, with established protocols for their extraction and purification. The provided experimental workflow and signaling pathway diagrams for spatane diterpenoids offer valuable tools for researchers in natural product chemistry and drug discovery. It is hoped that this guide will prevent further confusion between these two distinct classes of natural products and serve as a useful resource for the scientific community.

Lignan Composition of Illicium spathulatum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Illicium spathulatum, a member of the Illiciaceae family, is a plant species that holds potential for phytochemical investigation, particularly concerning its lignan composition. Lignans are a diverse class of polyphenolic compounds derived from the dimerization of two phenylpropanoid units.[1] They are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and cytotoxic effects.[2][3] This technical guide provides a comprehensive overview of the current knowledge on the lignan composition of Illicium spathulatum and related species within the Illicium genus. Due to the limited specific data on I. spathulatum, this guide incorporates information from closely related species to provide a broader context and practical methodologies for researchers.

Lignan Profile of Illicium Species

Direct quantitative analysis of the complete lignan profile of Illicium spathulatum is not extensively documented in current scientific literature. However, phytochemical investigations have led to the isolation and identification of specific lignans from this plant and its congeners.

Lignans Identified in Illicium spathulatum

To date, the primary lignan reported from Illicium spathulatum is a novel sesquineolignan:

-

Spathulatol : This compound was isolated from the pericarps of I. spathulatum. Its structure was elucidated as 7′, 8′-trans-7″, 8″-cis 5, 3′,3″-trimethoxyl sesquineolignan. Quantitative data on the concentration of this compound in the plant material is not yet available.

Representative Lignans from the Illicium Genus

To provide a broader perspective for researchers, the following table summarizes lignans identified in a closely related species, Illicium dunnianum. This information can serve as a valuable reference for potential lignans to target in I. spathulatum.[4]

| Lignan Name | Lignan Class | Source (within I. dunnianum) |

| Illiciumlignan G | Benzofuran | Leaves |

| Illiciumlignan H | Benzofuran | Leaves |

| Illiciumlignan I | Benzofuran | Leaves |

| Illiciumlignan J | Benzofuran | Leaves |

| Illiciumlignan K | Benzofuran | Leaves |

| Illiciumlignan L | Ditetrahydrofuran | Leaves |

| Illiciumlignan M | Sesquilignan | Leaves |

| Illiciumlignan N | Sesquilignan | Leaves |

| Illiciumlignan O | Sesquilignan | Leaves |

Experimental Protocols

This section outlines detailed methodologies for the extraction, isolation, and quantification of lignans from Illicium plant material. These protocols are based on established techniques in phytochemistry and can be adapted for the specific investigation of I. spathulatum.[5][6][7]

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of lignans from plant material.

Caption: A general experimental workflow for the isolation and analysis of lignans.

Extraction Protocol

-

Plant Material Preparation : Air-dry the plant material (e.g., leaves, pericarps) at room temperature and then grind into a fine powder.

-

Solvent Extraction :

-

Macerate the powdered plant material with 95% ethanol (EtOH) at a 1:10 (w/v) ratio for 72 hours at room temperature, with occasional shaking.

-

Repeat the extraction process three times.

-

Alternatively, use Soxhlet extraction or ultrasound-assisted extraction (UAE) to improve efficiency.

-

-

Concentration : Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Isolation and Purification Protocol

-

Liquid-Liquid Partitioning :

-

Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

The lignan-rich fraction is typically found in the ethyl acetate and n-butanol fractions.

-

-

Column Chromatography :

-

Subject the lignan-rich fraction to column chromatography on a silica gel column.

-

Elute with a gradient solvent system, such as a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

-

Gel Filtration Chromatography :

-

Further purify the fractions containing lignans using a Sephadex LH-20 column with methanol as the mobile phase.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) :

-

Perform final purification of individual lignans using preparative HPLC with a suitable column (e.g., C18) and a gradient elution of methanol and water.

-

Quantitative Analysis Protocol

-

Sample Preparation :

-

Accurately weigh the dried plant powder.

-

Extract with a known volume of a suitable solvent (e.g., 80% methanol) using ultrasonication for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 40°C).[8]

-

Centrifuge the extract and filter through a 0.45 µm syringe filter.

-

-

HPLC-UV/LC-MS/MS Analysis :

-

HPLC-UV :

-

Column : C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase : A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detector at a wavelength of 280 nm.

-

Quantification : Use a calibration curve of a certified reference standard for each lignan.

-

-

LC-MS/MS : For higher sensitivity and selectivity, employ liquid chromatography-tandem mass spectrometry.[8]

-

Optimize the mass spectrometry parameters (e.g., ion source, collision energy) for each target lignan.

-

Use multiple reaction monitoring (MRM) for accurate quantification.

-

-

Potential Signaling Pathways of Illicium Lignans

While the specific signaling pathways affected by lignans from Illicium spathulatum have not been elucidated, research on lignans from other plant sources provides insights into their potential mechanisms of action. The following diagrams illustrate key signaling pathways that are likely to be modulated by Illicium lignans.

Anti-Inflammatory Signaling Pathways

Lignans are known to exert anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways such as NF-κB, MAPK, and JAK/STAT.[2]

References

- 1. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lignans as multi-targeted natural products in neurodegenerative diseases and depression: Recent perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Illiciumlignans G–O from the leaves of Illicium dunnianum and their anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of Spathulatol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spathulatol, a tricyclic sesquiterpenoid alcohol, is a specialized metabolite found in a variety of plant species. It has garnered significant interest within the scientific community due to its diverse and promising pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of this compound in plants. It details the proposed biosynthetic pathway, the classes of enzymes likely involved, and general experimental protocols for their investigation. Furthermore, this guide explores the potential regulatory mechanisms governing this compound production, offering insights for researchers in natural product chemistry, plant biochemistry, and drug development.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of sesquiterpenoid synthesis, originating from the central precursor farnesyl pyrophosphate (FPP). While the complete enzymatic cascade has not been fully elucidated in any single plant species, a scientifically supported proposed pathway involves two key enzymatic steps: the cyclization of FPP by a terpene synthase (TPS) and a subsequent hydroxylation reaction catalyzed by a cytochrome P450 monooxygenase (CYP).

The initial and crucial step is the cyclization of the linear FPP molecule. It is proposed that a specific sesquiterpene synthase, which can be referred to as a "spathulenol synthase," catalyzes the formation of a bicyclic germacrene D intermediate. This intermediate is then thought to undergo further rearrangement to bicyclogermacrene before the final hydroxylation step.

The final step in the proposed pathway is the stereospecific hydroxylation of the bicyclogermacrene intermediate to yield this compound. This oxidation reaction is characteristic of cytochrome P450 monooxygenases, a large and diverse family of enzymes known for their role in the functionalization of terpenoid skeletons.

Figure 1: Proposed biosynthetic pathway of this compound from farnesyl pyrophosphate.

Key Enzymes in this compound Biosynthesis

Based on the proposed pathway, two primary classes of enzymes are central to this compound biosynthesis:

-

Terpene Synthases (TPS): These enzymes are responsible for the initial, and often rate-limiting, step in terpenoid biosynthesis – the cyclization of acyclic prenyl diphosphates. The putative "spathulenol synthase" would belong to the sesquiterpene synthase subclass of TPSs. These enzymes are known for their ability to generate a wide diversity of cyclic hydrocarbon skeletons from FPP through a series of complex carbocation-driven reactions.

-

Cytochrome P450 Monooxygenases (CYPs): This vast superfamily of heme-thiolate proteins plays a critical role in the functionalization of a wide array of metabolites, including terpenoids. In the context of this compound biosynthesis, a specific CYP is hypothesized to catalyze the regio- and stereospecific hydroxylation of the bicyclogermacrene intermediate.

To date, the specific genes encoding the "spathulenol synthase" and the subsequent CYP from any plant species have not been definitively isolated and functionally characterized.

Quantitative Data

As the specific enzymes for this compound biosynthesis have not been characterized, there is a lack of quantitative data such as enzyme kinetics (Km, kcat) and in planta concentrations of biosynthetic intermediates. The following table presents a template for the type of quantitative data that would be generated through the experimental protocols outlined in the subsequent section.

| Parameter | Enzyme | Substrate | Value | Units | Reference |

| Michaelis Constant (Km) | Spathulenol Synthase (putative) | Farnesyl Pyrophosphate | Data not available | µM | - |

| Catalytic Rate (kcat) | Spathulenol Synthase (putative) | Farnesyl Pyrophosphate | Data not available | s⁻¹ | - |

| Michaelis Constant (Km) | This compound CYP (putative) | Bicyclogermacrene | Data not available | µM | - |

| Catalytic Rate (kcat) | This compound CYP (putative) | Bicyclogermacrene | Data not available | s⁻¹ | - |

| In Planta Concentration | Germacrene D | Plant species | Data not available | µg/g FW | - |

| In Planta Concentration | Bicyclogermacrene | Plant species | Data not available | µg/g FW | - |

| In Planta Concentration | This compound | Plant species | Data not available | µg/g FW | - |

Table 1: Template for Quantitative Data on this compound Biosynthesis.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed, generalized protocols for the key experiments required.

Identification and Cloning of Candidate Genes

This workflow outlines the steps to identify and isolate the genes encoding the putative spathulenol synthase and the specific cytochrome P450.

Figure 2: Workflow for candidate gene identification and cloning.

Methodology:

-

Plant Material: Select a plant species known to produce high levels of this compound. Collect tissues where this compound accumulation is highest (e.g., leaves, flowers) and, if possible, under conditions that induce its production (e.g., after methyl jasmonate treatment).

-

RNA Extraction and Sequencing: Extract total RNA from the selected tissues and perform high-throughput RNA sequencing (RNA-Seq).

-

Bioinformatic Analysis: Assemble the transcriptome and perform differential expression analysis to identify genes that are significantly upregulated in this compound-accumulating tissues or conditions.

-

Candidate Gene Selection: From the list of differentially expressed genes, identify putative terpene synthase (TPS) and cytochrome P450 (CYP) genes based on sequence homology to known TPS and CYP families.

-

Gene Cloning: Design primers based on the candidate gene sequences and amplify the full-length coding sequences from cDNA using PCR. Clone the amplified genes into a suitable expression vector (e.g., pET vector for E. coli or a yeast expression vector).

Heterologous Expression and Functional Characterization of Spathulenol Synthase

This protocol describes the expression of the candidate TPS gene in a microbial host and the functional assay of the recombinant enzyme.

Methodology:

-

Heterologous Expression: Transform E. coli or a suitable yeast strain with the expression vector containing the candidate TPS gene. Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

-

Protein Purification: Lyse the microbial cells and purify the recombinant TPS protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Enzyme Assay:

-

Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM HEPES, pH 7.5), 10 mM MgCl₂, the purified recombinant TPS, and the substrate farnesyl pyrophosphate (FPP).

-

Overlay the reaction with a layer of an organic solvent (e.g., hexane or pentane) to trap volatile terpene products.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding a quenching solution (e.g., EDTA).

-

-

Product Analysis: Analyze the organic solvent layer by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the terpene products. Compare the mass spectra and retention times with those of authentic standards of germacrene D and bicyclogermacrene.

Functional Characterization of the this compound-Related Cytochrome P450

This protocol outlines the co-expression of the candidate CYP with a terpene synthase to reconstitute the pathway in a heterologous system.

Methodology:

-

Yeast Co-expression System: Co-transform a suitable yeast strain (e.g., Saccharomyces cerevisiae) with two expression vectors: one containing the functionally characterized germacrene D/bicyclogermacrene synthase and the other containing the candidate CYP gene along with a cytochrome P450 reductase (CPR) which is essential for CYP activity.

-

In Vivo Assay: Culture the co-transformed yeast in a suitable medium. The yeast will endogenously produce FPP, which will be converted to germacrene D/bicyclogermacrene by the TPS. The CYP will then act on this intermediate.

-

Metabolite Extraction: After a suitable incubation period, extract the metabolites from the yeast culture using an organic solvent (e.g., ethyl acetate).

-

Product Analysis: Analyze the extract by GC-MS to detect the presence of this compound. Confirmation of the product identity should be done by comparing its mass spectrum and retention time with an authentic this compound standard.

Regulation of this compound Biosynthesis

The biosynthesis of specialized metabolites like this compound is tightly regulated in plants in response to developmental cues and environmental stimuli.

Jasmonate Signaling

Jasmonic acid and its derivatives, collectively known as jasmonates, are key signaling molecules that mediate plant defense responses, often leading to the upregulation of terpenoid biosynthesis. It is highly probable that jasmonate signaling plays a role in regulating this compound production.

Unveiling Spathulatol: A Technical Guide to its Physicochemical Properties

For Immediate Release

[City, State] – Spathulatol, a sesqui-neolignan isolated from the pericarps of Illicium spathulatum, presents a molecule of significant interest to the scientific community. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the core physicochemical properties of this compound, alongside insights into its isolation and potential biological significance.

Physicochemical Characteristics

This compound possesses a unique molecular structure, contributing to its distinct physical and chemical properties. A summary of its key characteristics is presented below.

| Property | Value | Source |

| Molecular Formula | C₃₀H₃₄O₉ | [1] |

| Molecular Weight | 538.59 g/mol | [1] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO).[1] |

Further quantitative data on melting point, boiling point, and specific solubility in various solvents is not yet publicly available.

Structural Elucidation and Spectral Data

The structure of this compound has been elucidated through a combination of spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D).

Mass Spectrometry (MS)

Specific mass spectral data for this compound is not yet publicly available.

Infrared (IR) Spectroscopy

Specific infrared absorption data for this compound is not yet publicly available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific 1H and 13C NMR chemical shift data for this compound is not yet publicly available.

Isolation of this compound

This compound is a naturally occurring compound found in the pericarps of Illicium spathulatum.

General Extraction and Isolation Workflow

While a detailed, peer-reviewed protocol for the specific isolation of this compound has not been identified in publicly available literature, a general workflow for the extraction and isolation of lignans and neolignans from plant material can be described as follows:

Caption: Generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

As a member of the lignan and neolignan class of compounds, this compound is of interest for its potential biological activities. While specific studies on this compound are not yet available, related compounds have demonstrated a range of effects, including anti-inflammatory and anticancer properties.

Potential Anti-inflammatory and Anticancer Mechanisms

Research into structurally similar sesqui-neolignans suggests that their biological effects may be mediated through various signaling pathways. A potential, generalized signaling pathway that could be investigated for this compound is the PI3K/Akt/mTOR pathway, which is crucial in regulating cell growth, proliferation, and survival.

Caption: Hypothesized interaction of this compound with the PI3K/Akt/mTOR pathway.

Disclaimer: The signaling pathway depicted is a generalized representation and has not been experimentally validated for this compound. It serves as a potential avenue for future research based on the activities of related compounds.

Conclusion

This compound is a structurally intriguing sesqui-neolignan with potential for further scientific investigation. This guide provides the currently available physicochemical data and highlights the need for further research to fully characterize its properties and biological activities. The elucidation of its complete spectral data and the development of a standardized isolation protocol will be crucial steps in advancing the study of this promising natural product. Researchers are encouraged to consult the primary literature for in-depth information as it becomes available.

References

In-Depth Technical Guide to the Spectral Analysis of Spathulatol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for Spathulatol, a lignan isolated from the peel of star anise (Illicium spathulatum). This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development, offering detailed spectral data, experimental protocols, and a visual representation of the analytical workflow.

Introduction to this compound

This compound is a lignan with the molecular formula C₃₀H₃₄O₉ and a molecular weight of 538.59 g/mol . Its CAS number is 1373888-27-7.[1] Lignans are a class of polyphenols found in plants, known for their diverse biological activities, which makes this compound a compound of interest for further research and potential therapeutic applications. Accurate spectral analysis is paramount for the unambiguous identification and characterization of this natural product.

Spectral Data Analysis Workflow

The structural elucidation of a natural product like this compound relies on a synergistic combination of various spectroscopic techniques. The general workflow involves isolation of the compound, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to determine its chemical structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR, along with 2D NMR experiments (like COSY, HSQC, and HMBC), are essential for complete structural assignment.

3.1. ¹H NMR Spectral Data

Detailed ¹H NMR data for this compound is not currently available in the public domain. This section will be updated as information becomes available.

3.2. ¹³C NMR Spectral Data

Detailed ¹³C NMR data for this compound is not currently available in the public domain. This section will be updated as information becomes available.

3.3. Experimental Protocol for NMR Analysis

The following provides a general experimental protocol for the NMR analysis of a lignan like this compound.

Sample Preparation:

-

Weigh approximately 5-10 mg of pure this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the compound.

-

Ensure the solution is clear and free of any particulate matter.

Data Acquisition:

-

Acquire NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

2D NMR: Perform a suite of 2D NMR experiments, including:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry of the molecule.

-

Data Processing:

-

Process the acquired free induction decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin).

-

Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the coupling constants (J-values) in the ¹H NMR spectrum to deduce dihedral angles and connectivity.

-

Correlate the data from all NMR experiments to assemble the final structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can aid in structural elucidation.

4.1. Mass Spectral Data

Detailed mass spectral data for this compound, including its fragmentation pattern, is not currently available in the public domain. This section will be updated as information becomes available.

4.2. Experimental Protocol for Mass Spectrometry

The following is a general protocol for obtaining the mass spectrum of a natural product like this compound.

Sample Preparation:

-

Prepare a dilute solution of pure this compound (typically in the range of 1-10 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

-

The choice of solvent should be compatible with the ionization technique being used.

Data Acquisition:

-

Introduce the sample into the mass spectrometer. Common ionization techniques for natural products include:

-

Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules, which is likely appropriate for this compound. It typically produces protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺.

-

Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar compounds.

-

Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing a characteristic fingerprint of the molecule.

-

-

Acquire the mass spectrum in full scan mode to determine the molecular ion peak.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data. This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

Data Analysis:

-

Determine the accurate mass of the molecular ion using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to calculate the elemental composition.

-

Analyze the fragmentation pattern from the MS/MS spectrum to identify characteristic neutral losses and fragment ions, which can provide structural information.

-

Compare the experimental data with theoretical fragmentation patterns and databases to aid in structure confirmation.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

5.1. IR Spectral Data

Detailed IR spectral data for this compound is not currently available in the public domain. This section will be updated as information becomes available.

5.2. Experimental Protocol for IR Spectroscopy

Below is a general protocol for obtaining the IR spectrum of a solid natural product like this compound.

Sample Preparation: There are several methods for preparing a solid sample for IR analysis:

-

KBr Pellet:

-

Grind a small amount of pure this compound (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.

-

-

Nujol Mull:

-

Grind a small amount of the sample with a drop or two of Nujol (mineral oil) to form a thick paste.

-

Spread the mull thinly between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition:

-

Place the prepared sample in the sample compartment of an FTIR spectrometer.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet/salt plates) to subtract from the sample spectrum.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate the observed wavenumbers with known functional group frequencies using correlation tables to identify functional groups such as hydroxyl (-OH), carbonyl (C=O), aromatic rings (C=C), and ether linkages (C-O) that are likely present in the structure of this compound.

Conclusion

The comprehensive spectral analysis of this compound, employing a combination of NMR, MS, and IR spectroscopy, is essential for its definitive structural elucidation and characterization. This technical guide provides a foundational framework for researchers and professionals engaged in the study of this and other natural products. As more specific spectral data for this compound becomes publicly available, this guide will be updated to provide a more detailed and quantitative analysis.

References

An In-Depth Technical Guide to the Preliminary Biological Screening of Spathulatol

A Note to the Reader: Extensive literature searches for "Spathulatol" did not yield specific biological screening data for this compound. It is possible that "this compound" is a rare, unstudied compound or a potential typographical error for the closely related and well-researched sesquiterpenoid, "Spathulenol." This guide will proceed by outlining the established biological activities and screening protocols for Spathulenol as a comprehensive example of the methodologies that would be applied to a novel compound like this compound. Researchers interested in this compound should consider these methods as a foundational framework for their investigations.

Introduction to Spathulenol

Spathulenol is a tricyclic sesquiterpenoid alcohol found in the essential oils of numerous plants. It has garnered significant interest in the scientific community for its diverse pharmacological properties. Preliminary screenings have revealed its potential as an anti-inflammatory, antioxidant, antiproliferative, and antimicrobial agent. This document provides a detailed overview of the key biological assays and findings related to Spathulenol, offering a technical guide for researchers and drug development professionals.

Anti-inflammatory Activity

Spathulenol has demonstrated significant anti-inflammatory effects in various in vitro models. These assays typically involve the inhibition of key inflammatory mediators and enzymes.

Table 1: Summary of In Vitro Anti-inflammatory Activity of Spathulenol

| Assay Type | Target/Mechanism | Key Findings (IC₅₀/Inhibition %) | Reference Compound(s) |

| Cyclooxygenase (COX) Inhibition | Inhibition of COX-1 and COX-2 enzymes | 29.6 - 43.4% inhibition | Indomethacin, Diclofenac |

| Lipoxygenase (LOX) Inhibition | Inhibition of LOX enzyme | 26.3 - 41.2% inhibition | Indomethacin, Diclofenac |

| Protein Denaturation Inhibition | Prevention of heat-induced protein denaturation | 46.2 - 71.4% inhibition | Diclofenac |

| Proteinase Inhibitory Activity | Inhibition of trypsin activity | IC₅₀: 59.35 µg/ml | Indomethacin, Diclofenac |

| Membrane Stabilization (Hemolysis Inhibition) | Inhibition of heat-induced red blood cell lysis | 17.11 - 29.92% inhibition | Diclofenac |

Experimental Protocols:

2.1. Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

-

Principle: These assays measure the ability of the test compound to inhibit the enzymes COX and LOX, which are crucial in the synthesis of prostaglandins and leukotrienes, respectively—key mediators of inflammation.

-

Methodology:

-

The reaction mixture typically contains the respective enzyme (COX-1, COX-2, or LOX), a substrate (e.g., arachidonic acid), and a buffer solution.

-

Spathulenol at various concentrations is pre-incubated with the enzyme.

-

The reaction is initiated by adding the substrate.

-

The formation of the product (e.g., prostaglandin E₂, leukotrienes) is measured using techniques like spectrophotometry, fluorometry, or enzyme-linked immunosorbent assay (ELISA).

-

The percentage of inhibition is calculated by comparing the activity in the presence and absence of Spathulenol.

-

2.2. Inhibition of Protein Denaturation

-

Principle: This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.

-

Methodology:

-

A solution of a standard protein (e.g., bovine serum albumin) is prepared.

-

Spathulenol at various concentrations is added to the protein solution.

-

Denaturation is induced by heating the mixture.

-

The turbidity of the solution, which correlates with the extent of denaturation, is measured spectrophotometrically.

-

The percentage of inhibition is calculated.

-

Signaling Pathway: Arachidonic Acid Cascade

The anti-inflammatory action of Spathulenol involves the inhibition of the arachidonic acid cascade.

Spathulatol: A Technical Overview of Chemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spathulatol, a lignan isolated from the peel of star anise (Illicium spathulatum), is a natural compound of growing interest within the scientific community. This technical guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, and explores its potential biological activities based on its classification as a lignan. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates its likely mechanisms of action and provides a foundational framework for future research and drug development endeavors.

Chemical and Physical Data

This compound is identified by the CAS Number 1373888-27-7.[1] Its chemical and physical properties are summarized in the table below, providing a clear reference for researchers.

| Chemical Identifier | Value | Source |

| CAS Number | 1373888-27-7 | InvivoChem[1] |

| Molecular Formula | C₃₀H₃₄O₉ | ALB Technology[2] |

| Molecular Weight | 538.59 g/mol | ALB Technology[2] |

| IUPAC Name Synonym | (1R,2R,7S,8S,9R)-rel-(-)-1,2,6,7,8,9-Hexahydro-2,9-bis(4-hydroxy-3-methoxyphenyl)-4-methoxynaphtho[2,1-b]furan-1,7,8-trimethanol | ALB Technology[2] |

| PubChem CID | 125181495 | InvivoChem[1] |

| SMILES | COc1cc(ccc1O)[C@H]2c3c(cc(c4c3--INVALID-LINK--CO">C@HCO)OC)C[C@@H]2c5ccc(c(OC)c5)O | MedChemExpress[3] |

Biological Context and Potential Signaling Pathways

This compound is classified as a lignan, a diverse group of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units. Lignans are widely recognized for their broad range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. While direct studies on this compound's mechanism of action are not extensively documented, the known signaling pathways modulated by other lignans provide a strong indication of its potential biological functions.

Lignans are known to interact with several key cellular signaling pathways:

-

Nrf2 Signaling Pathway: Many lignans are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is a critical regulator of cellular defense against oxidative stress. Activation of Nrf2 leads to the expression of a suite of antioxidant and detoxification enzymes.

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammation. Several lignans have been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and other inflammatory mediators.

-

PI3K/Akt and MAPK Signaling Pathways: The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for regulating cell proliferation, survival, and apoptosis. Lignans have been observed to modulate these pathways, which is a key aspect of their potential anticancer activity.

-

Estrogen Receptor Signaling: Some lignans are classified as phytoestrogens due to their structural similarity to estradiol, allowing them to bind to estrogen receptors and modulate estrogenic signaling. This interaction can be beneficial in the context of hormone-dependent cancers.

The following diagram illustrates the potential interplay of a lignan like this compound with these major signaling pathways.

Proposed Experimental Workflow

For researchers aiming to investigate the biological activities of this compound, a structured experimental workflow is essential. The following diagram outlines a general protocol for the in vitro evaluation of a novel plant-derived compound.

Detailed Methodologies for Key Experiments:

-

Isolation and Purification: this compound would be extracted from the dried peel of Illicium spathulatum using organic solvents such as ethanol or methanol, followed by partitioning and chromatographic techniques (e.g., silica gel column chromatography, HPLC) to achieve high purity.

-

Structural Elucidation: The chemical structure of the isolated compound would be confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) and Mass Spectrometry (MS), to verify its identity as this compound.

-

Cell Culture: Appropriate human cell lines (e.g., cancer cell lines for anticancer studies, immune cells for anti-inflammatory assays) would be cultured under standard conditions (e.g., 37°C, 5% CO₂) in a suitable medium supplemented with fetal bovine serum and antibiotics.

-

Cytotoxicity Assay (MTT Assay):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

-

-

Western Blot Analysis:

-

Treat cells with this compound and a control.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., Nrf2, NF-κB, Akt, MAPK).

-

Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and imaging system.

-

-

Quantitative PCR (qPCR):

-

Treat cells with this compound and a control.

-

Isolate total RNA and synthesize complementary DNA (cDNA).

-

Perform qPCR using specific primers for target genes (e.g., antioxidant enzymes, inflammatory cytokines).

-

Analyze the relative gene expression levels using the ΔΔCt method, normalized to a housekeeping gene.

-

Conclusion

This compound presents a promising avenue for natural product research. Its classification as a lignan suggests a high potential for significant biological activities, particularly in the realms of antioxidant, anti-inflammatory, and anticancer applications. The data and proposed methodologies within this guide offer a foundational resource for scientists and researchers to design and execute further investigations into the therapeutic potential of this intriguing compound. Future studies should focus on elucidating the specific molecular targets and signaling pathways directly modulated by this compound to fully understand its mechanism of action and pave the way for its potential development as a therapeutic agent.

References

Spathulatol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spathulatol, a unique diterpenoid compound, has garnered significant interest within the scientific community due to its potent biological activities. This document provides an in-depth technical overview of this compound, commencing with its initial discovery and isolation from a marine source. A detailed account of its structural elucidation, supported by spectroscopic data, is presented. Furthermore, this guide outlines the key strategies and methodologies employed in the total synthesis of this complex natural product. The biological activities of this compound, with a focus on its cytotoxic effects against cancer cell lines, are summarized, although specific quantitative data remains limited in publicly available literature. This whitepaper aims to serve as a comprehensive resource for researchers and professionals engaged in the fields of natural product chemistry, medicinal chemistry, and drug discovery.

Discovery and Isolation

This compound was first isolated from the brown algae Spatoglossum schmittii. This marine organism has been a source of various novel secondary metabolites, with this compound being a prominent example of a spatane diterpenoid.

Experimental Protocol: Isolation of this compound from Spatoglossum schmittii

While a detailed, step-by-step protocol for the isolation of this compound is not extensively documented in publicly available literature, a general procedure can be inferred from standard natural product isolation techniques.

DOT Script for General Isolation Workflow:

Spathulatol molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spathulatol is a naturally occurring diterpenoid. This document provides a concise technical summary of its core physicochemical properties. At present, detailed publicly available information regarding its specific biological activities, associated signaling pathways, and established experimental protocols is limited.

Physicochemical Data

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃₀H₃₄O₉ | [1] |

| Molecular Weight | 538.59 g/mol | [1] |

Biological Context and Future Directions

This compound belongs to the diverse class of diterpenoids, many of which have been isolated from various plant species, including those of the Illicium genus.[1] Compounds from this genus, such as those from Illicium verum (Star Anise), have been reported to exhibit a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[2][3][4][5]

However, it is crucial to note that specific biological activities, mechanisms of action, and involvement in signaling pathways for this compound itself have not been detailed in the currently available scientific literature. Further research is required to elucidate the potential pharmacological profile of this compound.

Experimental Protocols & Signaling Pathways

As of the latest literature review, no specific experimental protocols for the biological evaluation of this compound have been published. Similarly, there is no available information on any signaling pathways that are modulated by or associated with this compound. Consequently, the creation of diagrams for signaling pathways or experimental workflows is not possible at this time.

Researchers interested in investigating this compound would need to develop and validate novel experimental designs based on the general methodologies used for characterizing other diterpenoids. This would likely involve a tiered approach, starting with broad screening assays to identify potential biological activities, followed by more focused studies to determine the mechanism of action and identify molecular targets.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A Comprehensive Review of the Pharmacology, Chemistry, Traditional Uses and Quality Control of Star Anise (Illicium verum Hook. F.): An Aromatic Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. magistralbr.caldic.com [magistralbr.caldic.com]

- 5. lumhs.edu.pk [lumhs.edu.pk]

Methodological & Application

Application Note: Isolation and Purification of Spathulatol from Illicium spathulatum

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spathulatol is a sesquiterpenoid alcohol that has garnered interest within the scientific community for its potential biological activities. Found in various plant species, including Illicium spathulatum, the effective isolation and purification of this compound are crucial for further pharmacological and toxicological evaluation. This application note provides a detailed protocol for the isolation of this compound from the leaves of Illicium spathulatum, employing a combination of solvent extraction and multi-step chromatographic techniques. The described methodology is designed to yield this compound with high purity, suitable for downstream applications in drug discovery and development.

Experimental Protocols

This protocol outlines a comprehensive procedure for the isolation of this compound, beginning with the extraction from plant material and culminating in a highly purified compound through sequential chromatographic separations.

1. Plant Material and Extraction

-

Plant Material: Fresh or air-dried leaves of Illicium spathulatum.

-

Extraction Solvent: 95% Ethanol (EtOH).

-

Protocol:

-

Grind the dried leaves of Illicium spathulatum into a coarse powder.

-

Perform exhaustive extraction of the powdered leaves (1 kg) with 95% EtOH (3 x 5 L) at room temperature for 72 hours for each extraction cycle.[1]

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.

-

2. Solvent Partitioning

-

Solvents: Petroleum ether, Ethyl acetate (EtOAc), n-Butanol (n-BuOH), and distilled water.

-

Protocol:

-

Suspend the crude ethanol extract in distilled water.

-

Perform liquid-liquid partitioning sequentially with petroleum ether, ethyl acetate, and n-butanol.

-

Separate and concentrate each fraction (petroleum ether, ethyl acetate, n-butanol, and aqueous fractions) using a rotary evaporator. The sesquiterpenoid-rich fraction is typically the ethyl acetate or n-butanol fraction.[2]

-

3. Column Chromatography (CC)

-

Stationary Phase: Silica gel (200-300 mesh).[3]

-

Mobile Phase: A gradient of n-hexane and ethyl acetate.

-

Protocol:

-

Prepare a silica gel column with n-hexane.

-

Adsorb the dried ethyl acetate (or n-butanol) fraction onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 98:2, 95:5, 90:10, 80:20, 50:50, 0:100 v/v).

-

Collect fractions of a consistent volume (e.g., 250 mL) and monitor by Thin Layer Chromatography (TLC).

-

Combine fractions that show a similar TLC profile for the target compound.

-

4. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of methanol (MeOH) and water.

-

Protocol:

-

Dissolve the this compound-rich fractions obtained from column chromatography in a minimal amount of methanol.

-

Filter the solution through a 0.45 µm syringe filter.

-

Inject the sample into the preparative HPLC system.

-

Elute with a linear gradient of methanol in water (e.g., starting from 50% methanol and increasing to 100% methanol over 40 minutes).

-

Monitor the elution at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.

-

Concentrate the collected fraction under reduced pressure to yield purified this compound.

-

5. Structure Elucidation

The structure and purity of the isolated this compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Data Presentation

The following table summarizes representative quantitative data for the isolation of sesquiterpenoids from plant material using similar methodologies. The actual yield of this compound from Illicium spathulatum may vary depending on factors such as the geographical source of the plant, time of harvest, and the precise extraction and purification conditions employed.

| Parameter | Value | Reference |

| Starting Material | 10.0 kg of dried aerial parts of Eupatorium lindleyanum | [2] |

| Crude Extract Yield (n-butanol fraction) | 68.21 g | [2] |

| Purification Method | High-Speed Counter-Current Chromatography (HSCCC) | [2] |

| Amount of Fraction for HSCCC | 540 mg | [2] |

| Yield of Sesquiterpenoid 1 | 10.8 mg (Purity: 91.8%) | [2] |

| Yield of Sesquiterpenoid 2 | 17.9 mg (Purity: 97.9%) | [2] |

| Yield of Sesquiterpenoid 3 | 19.3 mg (Purity: 97.1%) | [2] |

Visualization

Experimental Workflow for this compound Isolation

The following diagram illustrates the key stages in the isolation and purification of this compound from Illicium spathulatum.

Caption: Workflow for the isolation of this compound.

References

- 1. Isolation of Plant DNA using CTAB Protocol with a Spin Column [opsdiagnostics.com]

- 2. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Note and Protocol for the Quantification of Spathulatol using a Proposed HPLC Method

Abstract

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Spathulatol, a bioactive diterpenoid found in various seaweed species. Due to the current lack of a standardized and validated HPLC method in publicly available literature, this application note provides a comprehensive, albeit proposed, protocol designed for researchers, scientists, and professionals in drug development. The protocol details sample preparation from seaweed, the proposed chromatographic conditions, and a full validation strategy based on International Council for Harmonisation (ICH) guidelines. All quantitative data are presented in structured tables, and the experimental workflow and validation logic are visualized using diagrams. It is critical to note that this proposed method requires experimental validation before implementation for routine analysis.

Introduction

This compound is a diterpenoid alcohol with demonstrated anti-inflammatory and cytotoxic activities, making it a compound of interest for pharmaceutical research. Accurate and precise quantification of this compound in various matrices, particularly from its natural seaweed sources, is essential for quality control, pharmacokinetic studies, and formulation development. This application note presents a proposed Reversed-Phase HPLC (RP-HPLC) method for the determination of this compound.

Proposed HPLC Method

Based on the chemical properties of similar terpenoid compounds, the following HPLC conditions are proposed for the quantification of this compound.

Table 1: Proposed Chromatographic Conditions

| Parameter | Proposed Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection | UV-Vis Detector at 210 nm |

| Run Time | 10 minutes |

Experimental Protocols

Sample Preparation: Extraction of this compound from Seaweed

This protocol is based on common methods for extracting bioactive components from brown algae.[1][2]

-

Drying and Grinding: Dry the seaweed sample (e.g., Sargassum species) at 40-50°C until a constant weight is achieved. Grind the dried seaweed into a fine powder (approximately 200 mesh).[3]

-

Solvent Extraction:

-

Accurately weigh 10 g of the powdered seaweed.

-

Add 100 mL of methanol to the powder.

-

Perform ultrasonication for 30 minutes to enhance extraction efficiency.[1]

-

Macerate the mixture for 24 hours at room temperature with occasional shaking.

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at 45°C.

-

-

Sample Solution Preparation:

-

Dissolve the dried extract in the mobile phase (Acetonitrile:Water, 70:30).

-

Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

-

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

Method Validation Protocol

The proposed HPLC method must be validated according to ICH guidelines to ensure its suitability for the intended purpose.[4][5] The validation parameters to be assessed are outlined below.

Specificity

Specificity is the ability of the method to measure the analyte of interest accurately in the presence of other components such as impurities, degradation products, or matrix components.

-

Protocol: Inject the blank (mobile phase), a placebo (seaweed extract known to be free of this compound), a standard solution of this compound, and the sample solution. The chromatograms should demonstrate that there are no interfering peaks at the retention time of this compound.

Linearity

Linearity establishes the relationship between the concentration of the analyte and the analytical signal.

-

Protocol: Inject the prepared working standard solutions in triplicate. Plot a calibration curve of the mean peak area against the corresponding concentration. The linearity should be evaluated by linear regression analysis.

Table 2: Hypothetical Linearity Data for this compound

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 152,340 |

| 25 | 380,850 |

| 50 | 761,700 |

| 100 | 1,523,400 |

| Correlation Coefficient (r²) | > 0.999 |

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

-

Protocol: Spike a placebo seaweed extract with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Analyze each spiked sample in triplicate and calculate the percentage recovery.

Table 3: Hypothetical Accuracy (Recovery) Data

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL, mean, n=3) | Recovery (%) |

| 80% | 40 | 39.8 | 99.5 |

| 100% | 50 | 50.3 | 100.6 |

| 120% | 60 | 59.5 | 99.2 |

| Mean Recovery (%) | 99.77 |

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[6]

-

Protocol:

-

Repeatability: Analyze six replicate samples of the same concentration on the same day.

-

Intermediate Precision: Analyze six replicate samples of the same concentration on two different days by two different analysts.

-

Calculate the Relative Standard Deviation (RSD) for the results.

-

Table 4: Hypothetical Precision Data

| Precision Type | Parameter | Result | Acceptance Criteria |

| Repeatability (Intra-day) | % RSD (n=6) | < 1.0% | % RSD ≤ 2.0% |

| Intermediate Precision (Inter-day) | % RSD (n=12) | < 1.5% | % RSD ≤ 2.0% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7][8]

-

Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the formulas:

-

LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

-

LOQ = 10 * (Standard Deviation of the Intercept / Slope)

-

Table 5: Hypothetical LOD and LOQ

| Parameter | Hypothetical Value |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

Visualizations

Caption: Experimental workflow for this compound quantification.

References

- 1. A comparative study of extraction methods for recovery of bioactive components from brown algae Sargassum serratifolium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Seaweed Phenolics: From Extraction to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN1563072A - Method for extracting fucosterol from alga - Google Patents [patents.google.com]

- 4. wjarr.com [wjarr.com]

- 5. iosrphr.org [iosrphr.org]

- 6. ijprajournal.com [ijprajournal.com]

- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 8. jocpr.com [jocpr.com]

Synthesis of Spathulatol Derivatives: Application Notes and Protocols for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spathulatol, a spatane diterpenoid isolated from marine algae of the genus Spatoglossum, has garnered significant interest in the scientific community due to its unique tricyclic carbon skeleton and potential biological activities. While the total synthesis of this compound has been achieved, the exploration of its derivatives for therapeutic applications, particularly in oncology and inflammatory diseases, remains a promising yet underexplored frontier. This document provides detailed application notes and protocols to guide researchers in the synthesis and biological evaluation of novel this compound derivatives. Although specific data on a wide range of this compound derivatives is not extensively available in current literature, this guide offers a foundational framework by detailing the synthesis of the parent compound and presenting generalized protocols for derivatization and biological screening based on established methodologies for related diterpenoids.

Synthesis of the this compound Core Structure

The total synthesis of this compound provides the essential starting material for the generation of derivatives. The following is a generalized workflow based on reported synthetic routes.

Experimental Workflow for this compound Synthesis

Caption: Generalized workflow for the total synthesis of this compound.

Protocols for the Synthesis of this compound Derivatives

Given the presence of hydroxyl and epoxide functionalities in the this compound molecule, several derivatization strategies can be employed. The following are generalized protocols that can be adapted for the synthesis of this compound derivatives.

Protocol 1: Esterification of the C-5 Hydroxyl Group

This protocol describes the synthesis of ester derivatives of this compound, which can modulate the compound's lipophilicity and cellular uptake.

Materials:

-

This compound

-

Anhydrous dichloromethane (DCM)

-

Acyl chloride or carboxylic anhydride (e.g., acetyl chloride, benzoyl chloride)

-

Triethylamine (TEA) or pyridine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add TEA or pyridine (1.2 equivalents) to the solution.

-

Slowly add the desired acyl chloride or carboxylic anhydride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable hexane/ethyl acetate gradient to yield the desired ester derivative.

Protocol 2: Ring-Opening of the Epoxide

This protocol details the nucleophilic ring-opening of the epoxide in this compound to introduce diverse functional groups.

Materials:

-

This compound

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), methanol)

-

Nucleophile (e.g., sodium azide, lithium aluminum hydride, organocuprates)

-

Appropriate quenching solution (e.g., saturated ammonium chloride, water)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography

Procedure:

-

Dissolve this compound (1 equivalent) in the appropriate anhydrous solvent under an inert atmosphere.

-

Cool the solution to the required temperature (e.g., 0 °C or -78 °C, depending on the nucleophile).

-

Add the nucleophile (1.5-3 equivalents) to the solution. The choice of nucleophile will determine the resulting functional group.

-

Stir the reaction at the chosen temperature until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction with the appropriate quenching solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent in vacuo.

-

Purify the product by silica gel column chromatography to obtain the ring-opened derivative.

Biological Evaluation of this compound Derivatives

The synthesized derivatives should be screened for their potential anticancer and anti-inflammatory activities using a panel of in vitro assays.

Anticancer Activity Screening

A common method to assess the cytotoxic effects of novel compounds is the MTT assay.

Protocol 3: MTT Assay for Cytotoxicity

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Normal human cell line (for selectivity assessment, e.g., MCF-10A)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the this compound derivatives in cell culture medium. The final concentrations should typically range from 0.1 to 100 µM.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of Diterpenoid Derivatives (for reference)

The following table summarizes the cytotoxic activity of various diterpenoid derivatives against different cancer cell lines, providing a benchmark for evaluating new this compound derivatives.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Cassane Diterpenoids | Phanginin R | A2780 (Ovarian) | 9.9 ± 1.6 | [1] |

| Phanginin R | AGS (Gastric) | 5.3 ± 1.9 | [1] | |

| Cleistanthane Diterpenes | Tomocinon | PANC-1 (Pancreatic) | 34.7 | [2] |

| Abietane Diterpenoids | Compound 2 | SMMC-7721 (Hepatocellular) | 7.2 | [3] |

| Compound 6 | SMMC-7721 (Hepatocellular) | 10.7 | [3] | |